molecular formula C₁₁H₇NO₄S B1663044 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- CAS No. 6318-41-8

2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-

Cat. No.: B1663044
CAS No.: 6318-41-8
M. Wt: 249.24 g/mol
InChI Key: SDGWAUUPHUBJNQ-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- is a chemical compound with the molecular formula C11H7NO4S and a molecular weight of 249.24 g/mol This compound is known for its unique structure, which includes a thiazolidinedione ring and a benzodioxole moiety

Preparation Methods

The synthesis of 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- typically involves the condensation of 2,4-thiazolidinedione with 1,3-benzodioxole-5-carbaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- involves its interaction with specific molecular targets and pathways. One of the primary targets is the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose and lipid metabolism . By activating PPAR-γ, the compound can improve insulin sensitivity and reduce inflammation. Additionally, it may interact with other cellular pathways involved in oxidative stress and cell proliferation .

Comparison with Similar Compounds

2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- can be compared with other thiazolidinedione derivatives, such as:

The uniqueness of 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- lies in its specific structural features, which confer distinct chemical and biological properties compared to other thiazolidinedione derivatives.

Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-10-9(17-11(14)12-10)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H,12,13,14)/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGWAUUPHUBJNQ-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6318-41-8
Record name NSC31098
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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